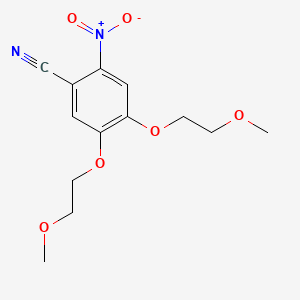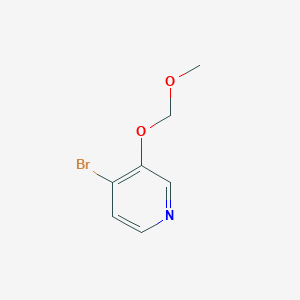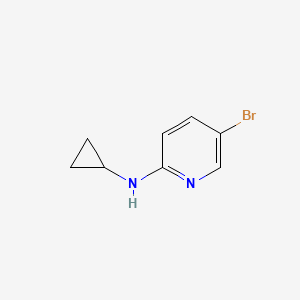
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nitrobenzonitrile derivatives is characterized by the presence of nitro groups and other substituents on the benzene ring. The position and nature of these substituents can significantly affect the reactivity and stability of the compound. For example, the presence of methoxy groups can influence the electron density and the reactivity of the nitro group .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzonitrile derivatives is influenced by the nitro groups and their interaction with other functional groups in the molecule. For example, the reductive chemistry of nitrobenzamide derivatives can involve the reduction of nitro groups to amines or hydroxylamines, which can further react intramolecularly or undergo dimerization . These reactions are often sensitive to the presence of oxygen and can be exploited for selective toxicity in hypoxic cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitrile derivatives, such as thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). For instance, the thermal performance of 3,4-Bis(4'-amino-3',5'-dinitrobenzene-1'-yl)furoxan was investigated, showing good thermal stability under the optimized conditions . These properties are crucial for the practical applications of these compounds, whether in medicinal chemistry or materials science.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
An efficient and large-scale synthesis of epidermal growth factor receptor-tyrosine kinase inhibitors, gefitinib and erlotinib, has been achieved using 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. These compounds are significant for the treatment of non-small-cell lung cancer. The process involves a one-pot reaction of suitable formamidine intermediates and substituted anilines, avoiding the need for quinazolin-4(3H)-one intermediates and yielding the drugs with high efficiency (Chandregowda, Rao, & Reddy, 2007).
Domino Pseudocyclic Reactions for Bis-Heterobiarylic Systems
A domino sequence of pseudocyclic reactions involving 4-methoxybenzonitrile N-oxide and trans-2-phenyl-1-cyano-1-nitroethene has been developed. This methodology contrasts traditional methods requiring transition metals and leads to the formation of a bis-heterobiarylic molecular system containing an oxadiazole moiety. This approach is notable for its stereochemical cleanliness, high atom economy, and good overall yields, presenting a valuable alternative for the preparation of bis-heterobiarylic molecules (Woliński et al., 2020).
Development of Redox Active Shuttles in Lithium-Ion Batteries
Recently, 1,4-dialkoxybenzene additives, specifically bis-annulated 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethano-anthracene shuttle molecules, have shown promising results as redox active shuttles in lithium-ion batteries. They exhibit exceptional stability and longevity in overcharge conditions, while also significantly lowering cell impedance during formation, normal cycling, and overcharge conditions. This dual action presents practical interest for battery technology (Zhang et al., 2018).
Synthesis of Photoluminescent Compounds
The synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are highly photoluminescent phenylene vinylene oligomers, has been achieved. These compounds exhibit significant bathochromic shift, indicating the formation of excimers characterized by low-bandgap emission. The investigation of their photophysical characteristics in different states, including liquid crystalline state and isotropic melt, as well as in blends with isotactic polypropylene, is of particular interest for controlling the emission characteristics of these dyes (Lowe & Weder, 2002).
Electropolymerization and Conducting Polymers
A series of bis(pyrrol-2-yl) arylenes, including derivatives with methoxy groups, have been synthesized and used in electropolymerization to yield conducting polymers. These monomers, due to their low oxidation potentials, form polymers that are stable in their conducting form, presenting opportunities for applications in electronic materials and devices (Sotzing et al., 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-18-3-5-20-12-7-10(9-14)11(15(16)17)8-13(12)21-6-4-19-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCLIICKUIURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581646 | |
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
CAS RN |
236750-65-5 | |
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)







![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)


